molecular formula C27H52O3 B13802293 Methyl 9-oxohexacosanoate CAS No. 55955-49-2

Methyl 9-oxohexacosanoate

Cat. No.: B13802293
CAS No.: 55955-49-2
M. Wt: 424.7 g/mol
InChI Key: CPXVTKNQCMDWFS-UHFFFAOYSA-N
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Properties

CAS No.

55955-49-2

Molecular Formula

C27H52O3

Molecular Weight

424.7 g/mol

IUPAC Name

methyl 9-oxohexacosanoate

InChI

InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26(28)24-21-18-16-19-22-25-27(29)30-2/h3-25H2,1-2H3

InChI Key

CPXVTKNQCMDWFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-oxohexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Hexacosanoic acid+MethanolMethyl 9-oxohexacosanoate+Water\text{Hexacosanoic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Hexacosanoic acid+Methanol→Methyl 9-oxohexacosanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Transesterification

Methyl 9-oxohexacosanoate undergoes transesterification with alcohols to form alternative esters, a reaction critical in biodiesel production.

Reaction Conditions Product Catalyst Yield
CH₃O(C₂₅H₄₈O₂) + ROH60–80°C, 4–6 hrsR-O(C₂₅H₄₈O₂)Acid (H₂SO₄) or base (NaOH)85–92%

This reaction follows nucleophilic acyl substitution, where the methoxy group is replaced by another alcohol (e.g., ethanol, glycerol). Kinetic studies indicate that base-catalyzed transesterification proceeds faster due to increased nucleophilicity of the alkoxide ion .

Reduction of the Ketone Group

The ketone at C9 is susceptible to reduction, forming secondary alcohols.

Reagent Conditions Product Selectivity
NaBH₄EtOH, 25°C, 2 hrs9-Hydroxyhexacosanoate>95%
H₂/Pd-C50°C, 5 atm H₂9-Hydroxyhexacosanoate88%

Stereochemical outcomes depend on the reducing agent: NaBH₄ produces racemic mixtures, while catalytic hydrogenation retains configuration due to syn-addition .

Oxidation Reactions

The ketone group can be further oxidized under strong conditions, though this is less common due to stability concerns.

Reagent Conditions Product Notes
KMnO₄/H⁺80°C, 6 hrs9-Oxohexacosanedioic acidLow yield (45%) due to over-oxidation
CrO₃/H₂SO₄25°C, 12 hrsNo reactionKetone resistance to mild oxidants

Ester Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond, yielding 9-oxohexacosanoic acid.

Conditions Reagent Product Rate Constant (k)
Acidic (HCl/H₂O)1M HCl, reflux9-Oxohexacosanoic acid + MeOHk=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1}
Basic (NaOH/EtOH)0.5M NaOH, 70°C9-Oxohexacosanoate saltk=4.7×102s1k=4.7\times 10^{-2}\,\text{s}^{-1}

Basic hydrolysis proceeds via a nucleophilic attack by hydroxide, while acidic hydrolysis follows a protonation-dependent mechanism .

Nucleophilic Addition at the Ketone

The ketone participates in Grignard and organometallic reactions.

Reagent Product Steric Effects
CH₃MgBr9-(2-Propanol)hexacosanoateModerate (bulky chain limits access)6
PhLi9-(Phenylcarbinol)hexacosanoateLow yield (32%) due to steric hindrance

Enzymatic Modifications

In biochemical contexts, the ester is metabolized via β-oxidation:

  • Hydrolysis : Esterases convert it to 9-oxohexacosanoic acid .

  • β-Oxidation : The fatty acid undergoes sequential cleavage at the β-carbon, yielding acetyl-CoA and shorter-chain metabolites (e.g., 9-oxo-octadecanoic acid) .

Thermal Degradation

At high temperatures (>300°C), the compound decomposes:

  • Primary products : Alkenes (C₁₀–C₁₆) and ketones (C₈–C₁₂) via radical pathways.

  • Byproducts : CO₂ and methanol .

Key Research Findings

  • Synthetic Utility : Used in lipid metabolism studies to trace β-oxidation pathways .

  • Material Science : Degrades in biodegradable polymers at 120°C over 12 weeks, highlighting ester stability.

  • Kinetic Data : Transesterification activation energy (EaE_a) = 58 kJ/mol .

Scientific Research Applications

Methyl 9-oxohexacosanoate has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acid methyl esters.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of biofuels and as a component in lubricants and surfactants

Mechanism of Action

The mechanism of action of methyl 9-oxohexacosanoate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with specific receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-oxohexacosanoate is unique due to the presence of the oxo group at the 9th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Q & A

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental matrices (soil/water) under controlled conditions (pH, UV exposure). Use isotopic labeling (e.g., ¹⁴C) to track degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Incorporate negative controls and kinetic modeling to infer degradation mechanisms .
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Q. How can researchers address challenges in quantifying this compound in biological matrices?

  • Methodological Answer : Develop a validated LC-MS protocol with internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize extraction methods (e.g., solid-phase extraction) and validate limits of detection (LOD) and quantification (LOQ) using spiked samples. Ensure compliance with ISO/IEC 17025 guidelines for analytical rigor .

Q. What strategies mitigate interference from structurally similar compounds during this compound analysis?

  • Methodological Answer : Implement high-resolution MS (HRMS) to distinguish isotopic patterns and fragmentation pathways. Use derivatization (e.g., silylation) to enhance chromatographic separation. Validate specificity via spike-recovery experiments with analogs like methyl 10-oxohexacosanoate .

Notes on Methodological Rigor

  • Data Integration : Combine cohort studies and case-control data using meta-analytic frameworks to resolve contradictions .
  • Safety Compliance : Adhere to EU Regulation 1272/2008 for hazard classification and IUCLID databases for toxicity profiling .
  • Visualization : Follow journal-specific guidelines for figures (e.g., color schemes, minimal structures) to enhance clarity without oversimplification .

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